molecular formula C19H24N2O5S B11130417 N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

Cat. No.: B11130417
M. Wt: 392.5 g/mol
InChI Key: MGNJBSVNSHOZEW-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is a complex organic compound characterized by its unique structure, which includes methoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-methylphenyl isocyanate with alanine derivatives under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and solvent composition. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylphenyl groups, using reagents like sodium methoxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is unique due to its combination of methoxy, methylphenyl, sulfonyl, and alaninamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C19H24N2O5S/c1-12-6-8-18(26-5)16(10-12)20-19(22)14(3)21-27(23,24)15-7-9-17(25-4)13(2)11-15/h6-11,14,21H,1-5H3,(H,20,22)

InChI Key

MGNJBSVNSHOZEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C

Origin of Product

United States

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